molecular formula C17H21N7 B10786227 (R)-6-(2-Amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-yl)-1H-indazol-3-amine

(R)-6-(2-Amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-yl)-1H-indazol-3-amine

Cat. No.: B10786227
M. Wt: 323.4 g/mol
InChI Key: XWODEDHTMYVLNJ-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2258759 involves several key steps. The process begins with the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The overall yield of the synthesis is approximately 26.8%, with a purity of 99% .

Industrial Production Methods

The industrial production of GSK2258759 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

GSK2258759 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of GSK2258759, which may have different biological activities and properties .

Scientific Research Applications

GSK2258759 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and its effects on epoxyeicosatrienoic acids metabolism.

    Biology: Investigated for its role in regulating vascular tone, inflammation, and cell proliferation.

    Medicine: Potential therapeutic applications in treating conditions such as hypertension, inflammation, and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the development of new drugs targeting soluble epoxide hydrolase and related pathways

Mechanism of Action

GSK2258759 exerts its effects by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, GSK2258759 increases the levels of EETs, which have vasodilatory, anti-inflammatory, and anti-proliferative effects. The molecular targets and pathways involved include the regulation of vascular tone, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    GSK2256294: Another sEH inhibitor with similar properties and applications.

    AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): A potent sEH inhibitor used in various research studies.

    t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): Known for its high potency and selectivity towards sEH

Uniqueness

GSK2258759 is unique due to its high oral bioavailability and selectivity for soluble epoxide hydrolase. This makes it a valuable tool for studying the biological functions of EETs and developing new therapeutic agents targeting sEH .

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

6-[2-amino-6-[(2R)-2-methylpiperidin-1-yl]pyrimidin-4-yl]-1H-indazol-3-amine

InChI

InChI=1S/C17H21N7/c1-10-4-2-3-7-24(10)15-9-13(20-17(19)21-15)11-5-6-12-14(8-11)22-23-16(12)18/h5-6,8-10H,2-4,7H2,1H3,(H3,18,22,23)(H2,19,20,21)/t10-/m1/s1

InChI Key

XWODEDHTMYVLNJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CCCCN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N

Origin of Product

United States

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